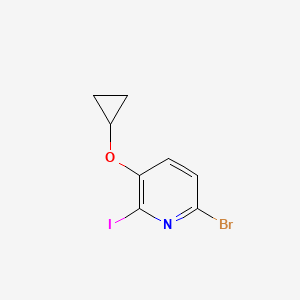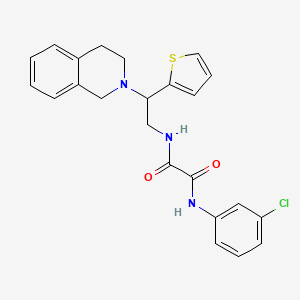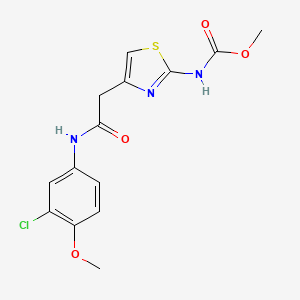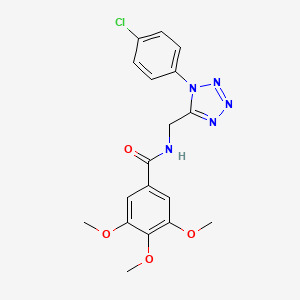
6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine” is a chemical compound with the CAS Number: 1243326-15-9 . It has a molecular weight of 339.96 . The compound is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H7BrINO/c9-7-4-3-6 (8 (10)11-7)12-5-1-2-5/h3-5H,1-2H2 . This indicates that the compound contains bromine, iodine, nitrogen, and oxygen atoms, along with a cyclopropyl group.Applications De Recherche Scientifique
Synthesis and Characterization
- 6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine and related compounds have been synthesized and characterized for various applications. For instance, Kubelka et al. (2013) synthesized 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides, highlighting the utility of bromo-chloro-iodopyridines in nucleoside synthesis without antiviral or cytostatic effects (Kubelka, Slavětínská, Eigner, & Hocek, 2013).
Application in Antibacterial and Antioxidant Agents
- Variya et al. (2019) synthesized a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives, exhibiting significant antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).
Molecular Geometry and Crystal Structure
- Rodi et al. (2013) investigated the molecular geometry and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, providing insights into the solid-state structure and intermolecular interactions (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).
Synthesis of Quinazolinone Derivatives
- Garlapati et al. (2012) synthesized 6-Halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives and studied their amination reactions, providing a basis for further chemical transformations (Garlapati, Pottabathini, Gurram, Chaudhary, Chunduri, & Patro, 2012).
Application in Organometallic Chemistry
- Melaimi et al. (2004) developed 2,6-bis-(methylphospholyl)pyridine ligands and their cationic Pd(II) and Ni(II) complexes, highlighting their application in the palladium-catalyzed synthesis of arylboronic esters (Melaimi, Thoumazet, Ricard, & Floch, 2004).
Magnesiation of Pyridine N-oxides
- Duan et al. (2009) demonstrated the magnesiation of iodo- or 2-bromopyridine N-oxides, which was applied to the total synthesis of caerulomycins E and A (Duan, Ma, Zhang, & Zhang, 2009).
Formation of Halogen-Bonded Dimers
- Oburn et al. (2015) reported on the formation of self-complementary halogen-bonded dimers in iodo- and bromo-phenylethynylpyridines, offering insights into halogen bonding in solid-state structures (Oburn, Bowling, & Bosch, 2015).
Safety and Hazards
The safety data sheet for a similar compound, “6-Bromo-3-pyridinecarboxaldehyde”, indicates that it may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .
Propriétés
IUPAC Name |
6-bromo-3-cyclopropyloxy-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO/c9-7-4-3-6(8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJHPIILSBOCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)
![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)



![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-chlorobenzyl)acetamide](/img/structure/B2354607.png)

![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2354612.png)
![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2354614.png)
